molecular formula C8H11ClN2O2S B2637010 2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride CAS No. 2243513-22-4

2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride

Cat. No.: B2637010
CAS No.: 2243513-22-4
M. Wt: 234.7
InChI Key: UCQBQBOIQQNKTP-UHFFFAOYSA-N
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Description

2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride is a compound that features both a pyrrolidine ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings.

Scientific Research Applications

2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity . These interactions can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride is unique due to the combination of the pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQBQBOIQQNKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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